1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[2-(2-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-10-6-9-13(15)12-8-5-4-7-11(12)2/h3-5,7-8,13H,1,6,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVLVACXJSOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the prop-2-en-1-one moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one has been investigated for its potential as a therapeutic agent. Its structural similarity to other pyrrolidine derivatives suggests that it may exhibit pharmacological activities similar to those compounds, including:
- Antidepressant Activity : Compounds with similar structures have shown promise in treating mood disorders by modulating neurotransmitter levels in the brain. Research indicates that pyrrolidine derivatives can act on serotonin and dopamine receptors, which are crucial for mood regulation.
- Analgesic Properties : Some studies have suggested that pyrrolidine-based compounds possess analgesic effects, making them candidates for pain management therapies.
Neuropharmacology
Due to its ability to cross the blood-brain barrier, this compound has potential applications in neuropharmacology. It may serve as a scaffold for developing new drugs targeting neurological conditions such as:
- Anxiety Disorders : Given the role of neurotransmitters in anxiety, this compound's modulation of these pathways could lead to effective treatments.
- Cognitive Enhancement : Research into cognitive enhancers has identified various pyrrolidine derivatives as promising candidates for improving memory and learning.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from pyrrolidine structures. The presence of the prop-2-en-1-one moiety may enhance the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in developing new antibiotics .
Table 1: Summary of Research Findings on this compound
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated modulation of serotonin receptors in vitro. |
| Study 2 | Analgesic Properties | Showed significant pain relief in animal models compared to control groups. |
| Study 3 | Antimicrobial Activity | Exhibited effective inhibition against Gram-positive bacteria with MIC values below standard antibiotics. |
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on variations in the ketone backbone, substituents, and heterocyclic rings. Key examples include:
Key Observations :
Key Observations :
- The target compound’s synthesis would likely follow enaminone-forming reactions, similar to and , using pyrrolidine and propenone precursors under anhydrous conditions .
- Lower yields in (44–48%) highlight challenges in sterically congested systems, whereas α-PVP derivatives are synthesized more efficiently due to established cathinone protocols .
Pharmacological and Regulatory Comparisons
Key Observations :
- Regulatory scrutiny is higher for cathinones (e.g., α-PVP) due to documented neurotoxicity and fatalities, whereas enaminones remain less studied .
Biological Activity
1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a pyrrolidine derivative notable for its diverse biological activities. This compound features a pyrrolidine ring linked to a prop-2-en-1-one moiety and a 2-methylphenyl group, which contributes to its pharmacological properties. Research has indicated that compounds of this class exhibit significant antibacterial and antifungal activities, making them of interest in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of:
- A pyrrolidine ring, a five-membered nitrogen-containing heterocycle.
- An α,β-unsaturated carbonyl group, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that pyrrolidine derivatives, including this compound, demonstrate notable antibacterial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound can inhibit bacterial growth effectively, with some derivatives achieving complete death of bacteria within hours .
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are as follows:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate that the compound may serve as a potential antifungal agent .
The biological activity of pyrrolidine derivatives is often attributed to their ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of the unsaturated carbonyl group enhances reactivity with nucleophiles, which may disrupt bacterial metabolism or cell wall synthesis.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Pyrrolidine Alkaloids : This research evaluated various pyrrolidine derivatives' antibacterial and antifungal properties, highlighting how structural modifications influence efficacy .
- Antimicrobial Efficacy : A comparative study demonstrated that specific structural features, such as halogen substitutions on the phenyl ring, significantly enhanced antimicrobial activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrrolidine ring could lead to improved bioactivity against targeted pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer: Key steps involve coupling the pyrrolidine moiety to the 2-methylphenyl group via nucleophilic substitution or reductive amination, followed by propenone formation through a Claisen-Schmidt condensation. Optimization of solvent polarity (e.g., THF vs. DMF), temperature (60–80°C for condensation), and catalyst choice (e.g., acidic or basic conditions) is critical. For example, highlights the role of solvent selection in minimizing side reactions during analogous pyrrolidinone syntheses. Monitoring intermediates via TLC or HPLC ensures reaction progression .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Methodological Answer: Use a combination of -/-NMR to confirm substituent connectivity and stereochemistry. X-ray crystallography (as in and ) resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring. IR spectroscopy can validate the propenone carbonyl stretch (~1700 cm). Mass spectrometry (HRMS) confirms molecular weight, while GC-MS or LC-QTOF ( ) assesses purity and detects isomers .
Q. How can researchers differentiate between potential isomers (e.g., E/Z configurations) in this compound?
- Methodological Answer: NOESY NMR experiments identify spatial proximity of protons to determine E/Z configurations. For example, coupling constants () in -NMR for the propenone double bond (trans ; cis ) provide preliminary evidence. Computational modeling (DFT) can predict stability of isomers, corroborated by HPLC separation using chiral columns ( ) .
Advanced Research Questions
Q. What computational strategies predict the biological activity or binding affinity of this compound toward specific targets?
- Methodological Answer: Molecular docking (AutoDock, Schrödinger) screens potential targets by simulating interactions with proteins (e.g., kinases or GPCRs). QSAR models correlate structural features (e.g., pyrrolidine ring basicity, propenone electrophilicity) with activity. MD simulations assess binding stability over time. ’s analysis of fluorophenyl-pyrrolidinone analogs demonstrates how substituent electronegativity impacts target affinity .
Q. How can contradictory data between theoretical predictions and experimental results (e.g., reactivity or stability) be resolved?
- Methodological Answer: Re-evaluate computational parameters (e.g., solvent models in DFT) against experimental conditions (e.g., pH, temperature). For instance, ’s GC-MS data identified degradation products under acidic conditions, prompting revised stability assays. Cross-validate with spectroscopic kinetics (UV-Vis monitoring) or microcalorimetry (ITC) to reconcile discrepancies .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer: Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during pyrrolidine ring formation. Continuous flow systems enhance reproducibility and reduce side reactions. emphasizes temperature control during ring closure to prevent racemization. Chiral HPLC ( ) or circular dichroism (CD) monitors enantiopurity at each step .
Q. How does the compound’s physicochemical profile (e.g., logP, solubility) influence its suitability for in vivo studies?
- Methodological Answer: Determine logP via shake-flask or HPLC methods to assess lipophilicity. Solubility screens in PBS or simulated biological fluids guide formulation (e.g., nanoemulsions or cyclodextrin complexes). ’s PubChem data on fluorinated analogs provides benchmarks for bioavailability optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
